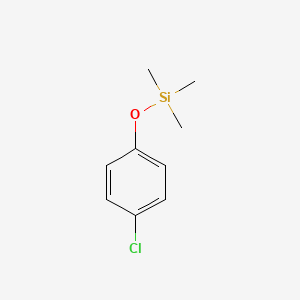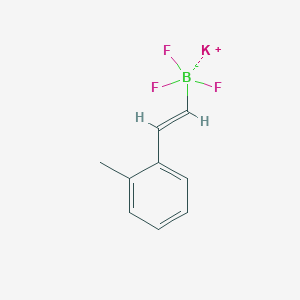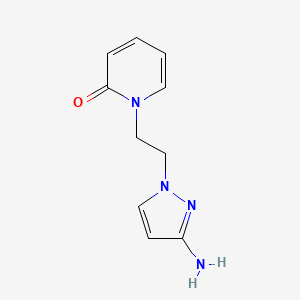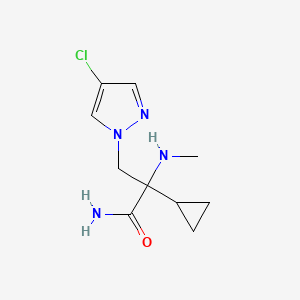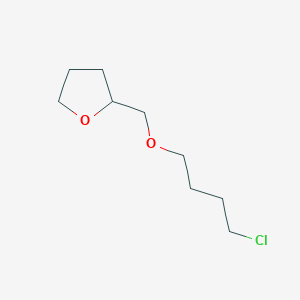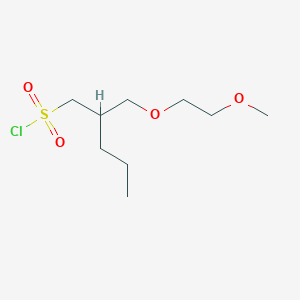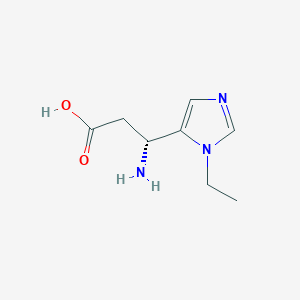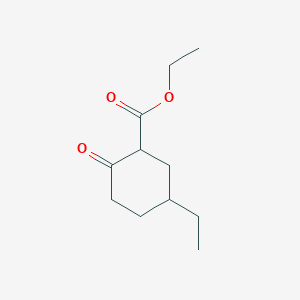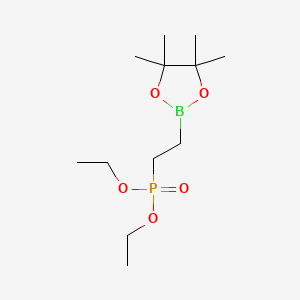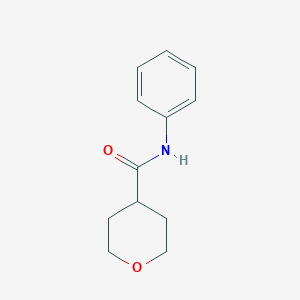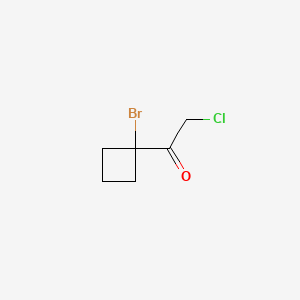
(4-Ethynylphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Ethynylphenyl)thiourea is an organosulfur compound characterized by the presence of a thiourea group attached to a phenyl ring substituted with an ethynyl group at the para position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethynylphenyl)thiourea typically involves the reaction of 4-ethynylaniline with thiocarbamoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or chloroform. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions
(4-Ethynylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, thiol derivatives, and various substituted phenylthioureas, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(4-Ethynylphenyl)thiourea has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of anticancer drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
作用機序
The mechanism of action of (4-Ethynylphenyl)thiourea involves its interaction with specific molecular targets, such as enzymes and receptors. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. Additionally, the ethynyl group can participate in π-π interactions and other non-covalent interactions, further modulating the compound’s biological activity.
類似化合物との比較
Similar Compounds
Phenylthiourea: Lacks the ethynyl group, resulting in different chemical and biological properties.
(4-Methylphenyl)thiourea: Substituted with a methyl group instead of an ethynyl group, leading to variations in reactivity and applications.
(4-Chlorophenyl)thiourea:
Uniqueness
(4-Ethynylphenyl)thiourea is unique due to the presence of the ethynyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry, where the ethynyl group can enhance reactivity and biological activity.
特性
分子式 |
C9H8N2S |
|---|---|
分子量 |
176.24 g/mol |
IUPAC名 |
(4-ethynylphenyl)thiourea |
InChI |
InChI=1S/C9H8N2S/c1-2-7-3-5-8(6-4-7)11-9(10)12/h1,3-6H,(H3,10,11,12) |
InChIキー |
MBUOOMRVMNPAIQ-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CC=C(C=C1)NC(=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


